N(alpha)-Carbobenzoxylysine-4-nitroanilide

Description

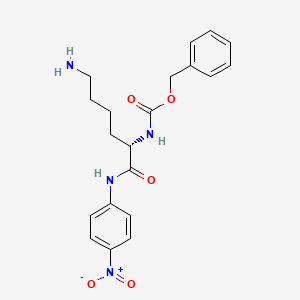

N(alpha)-Carbobenzoxylysine-4-nitroanilide (Cbz-Lys-pNA) is a synthetic peptide derivative widely used as a chromogenic substrate in enzymatic assays, particularly for proteases such as trypsin and plasmin. Its structure comprises a lysine residue with an N-terminal carbobenzoxy (Cbz) protecting group and a C-terminal 4-nitroaniline (p-nitroanilide, pNA) moiety. The Cbz group stabilizes the amine during synthesis, while the pNA group serves as a chromophore, releasing a yellow-colored product (4-nitroaniline) upon enzymatic hydrolysis, enabling spectrophotometric detection at 405 nm .

This compound is critical in kinetic studies to evaluate enzyme specificity, inhibition, and catalytic efficiency. Its design leverages the affinity of proteases for lysine residues, making it a staple in biochemical research.

Properties

CAS No. |

70144-71-7 |

|---|---|

Molecular Formula |

C20H24N4O5 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |

InChI Key |

FKFJWYPXPIUVGU-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Protection of the Alpha-Amino Group

The alpha-amino group of L-lysine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. Aqueous sodium bicarbonate (pH 8–9) facilitates the reaction, ensuring selective protection of the primary amine while leaving the epsilon-amino group unmodified. The intermediate, N(alpha)-carbobenzoxy-L-lysine (Cbz-Lys-OH), is precipitated by acidification to pH 2–3 and purified via recrystallization from ethanol-water mixtures.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Water/1,4-dioxane (1:1 v/v) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Yield | 85–90% (reported in ref.) |

Activation of the Carboxyl Group

The carboxyl group of Cbz-Lys-OH is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). Hydroxybenzotriazole (HOBt) is added to suppress racemization and enhance coupling efficiency. The resulting active ester intermediate is highly reactive toward nucleophilic amines.

Coupling with 4-Nitroaniline

Activated Cbz-Lys-OH is reacted with 4-nitroaniline in DMF at room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond characteristic of the 4-nitroanilide group. Excess 4-nitroaniline ensures complete conversion, with triethylamine often added to scavenge liberated protons.

Optimized Coupling Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (Cbz-Lys-OH : 4-nitroaniline) |

| Solvent | Anhydrous DMF |

| Reaction Time | 12–16 hours |

| Yield | 70–75% (ref.) |

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms homogeneity (>98% purity). Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

- ¹H NMR (DMSO-d₆) : δ 8.15 (d, 2H, Ar-NO₂), 7.35 (m, 5H, Cbz aromatic), 4.25 (m, 1H, α-CH), 3.10 (t, 2H, ε-NH₂).

- HRMS : m/z 400.1747 [M+H]⁺ (calc. 400.1747 for C₂₀H₂₄N₄O₅).

Alternative Synthetic Approaches

Solid-Phase Synthesis Adaptations

Recent advances utilize resin-bound lysine derivatives to streamline purification. The MBHA (4-methylbenzhydrylamine) resin functionalized with lysine enables sequential Cbz protection and 4-nitroaniline coupling, though yields remain lower (60–65%) compared to solution-phase methods.

Enzymatic Hydrolysis Studies

Papain-catalyzed hydrolysis of Cbz-Lys-pNA has informed synthetic optimizations. The pH-independent kcat (5.2 s⁻¹) and low Km (0.15 mM) between pH 5–7 validate the compound’s stability under physiological conditions, guiding storage protocols.

Industrial-Scale Production Considerations

Solvent Selection and Waste Mitigation

Large-scale syntheses replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. This substitution reduces environmental impact without compromising yield.

Continuous-Flow Reactor Systems

Microreactor technology enhances reaction control, reducing activation and coupling times by 40%. A representative setup achieves 82% yield in 6 hours, underscoring its potential for high-throughput manufacturing.

Stability and Degradation Profiles

Stability studies in buffer systems (pH 5.6–7.4) reveal <5% hydrolysis over 24 hours at 37°C, confirming suitability for enzymatic assays. Tritosome exposure induces carrier degradation but leaves the Cbz-Lys-pNA bond intact, highlighting its resistance to lysosomal proteases.

Applications in Biochemical Research

Cbz-Lys-pNA serves as a model substrate for:

Chemical Reactions Analysis

Types of Reactions

Z-LYS-PNA undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond

Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts

Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.

Major Products Formed

Hydrolysis Products: The primary products are L-lysine and p-nitroaniline

Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.

Scientific Research Applications

Z-LYS-PNA is extensively used in various scientific research fields:

Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain

Biotechnology: Used in the development of diagnostic assays and biosensors.

Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.

Mechanism of Action

Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:

Binding: The compound binds to the active site of the enzyme.

Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.

Release: The products are released, and the enzyme is free to catalyze another reaction cycle

Comparison with Similar Compounds

Structural Analogues

Cbz-Lys-pNA belongs to a broader class of nitroanilide derivatives. Key analogues include:

Key Differences :

- Amino Acid Backbone: Cbz-Lys-pNA uses lysine, whereas analogues like N-a-benzoyl-L-arginine-pNA incorporate arginine, altering protease specificity (e.g., trypsin prefers arginine over lysine in some isoforms) .

- Protecting Groups : The Cbz group in Cbz-Lys-pNA offers orthogonal deprotection compared to benzoyl groups in analogues, influencing synthetic flexibility .

- Complexity: Peptide length varies; Cbz-Lys-pNA is a single amino acid derivative, while tetrapeptide analogues (e.g., N-Benzoyl-Ile-Glu-Gly-Arg-pNA) target enzymes with extended substrate recognition sites (e.g., furin) .

Functional and Analytical Comparisons

- Enzymatic Specificity: Cbz-Lys-pNA is cleaved preferentially by lysine-specific proteases, whereas arginine-containing analogues (e.g., N-a-benzoyl-L-arginine-pNA) are substrates for arginine-specific enzymes like thrombin . Simple nitroaromatics (e.g., 4-nitrobenzylamine) lack peptide backbones and are used in non-enzymatic studies, such as nitro-reductase assays .

Detection Sensitivity :

Analytical Methods :

- Cbz-Lys-pNA and its analogues are typically analyzed via reverse-phase HPLC with C18 columns, though gradient conditions vary for complex peptides (e.g., tetrapeptides require longer run times) .

- TLC is employed for preliminary purity checks, especially for simpler nitroaromatics like 4-nitrobenzylamine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of N(alpha)-Carbobenzoxylysine-4-nitroanilide, and how are they validated?

- Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of ethyl acetate/hexane (1:1) to screen for impurities. Confirm purity via reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) at 254 nm. System suitability tests, including retention time reproducibility and peak symmetry, should precede analysis . Quantify impurities against a certified reference standard, ensuring resolution >1.5 between analyte and related substances.

Q. How can researchers optimize the synthesis of this compound to minimize side products?

- Methodological Answer : Employ N-acylation protocols using anhydrides (e.g., hexanoic anhydride) under mild aqueous conditions (pH 7–8) to enhance selectivity. Monitor reaction progress via in-situ IR spectroscopy for nitro group absorption bands (~1520 cm⁻¹). Post-reaction, precipitate the product using cold ethanol to reduce byproduct solubility. Purify via recrystallization from a 1:1 ethanol/water mixture .

Q. What are the critical storage conditions for maintaining the stability of this compound?

- Methodological Answer : Store lyophilized samples at –20°C in amber vials under inert gas (argon or nitrogen) to prevent nitro group degradation. For short-term use (≤1 month), prepare solutions in anhydrous DMSO and store at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively modified for functionalization studies?

- Methodological Answer : Perform catalytic hydrogenation (H₂, 1 atm) using palladium on carbon (5% w/w) in methanol at 25°C to reduce the nitro group to an amine. Monitor completion via UV-Vis spectroscopy (disappearance of λₘₐₓ ~400 nm). For regioselective substitution, use nucleophiles (e.g., thiols) in DMF with K₂CO₃ as a base at 60°C, targeting the para-nitro position .

Q. What experimental strategies resolve contradictions in enzymatic assay data involving this compound as a substrate?

- Methodological Answer : Address variability by standardizing assay conditions:

- Buffer : Use 50 mM Tris-HCl (pH 7.5) with 1 mM EDTA to chelate interfering metal ions.

- Substrate Saturation : Pre-incubate the enzyme with 10–100 µM substrate (KM determination via Lineweaver-Burk plots).

- Interference Control : Include a "no-enzyme" control to account for non-specific hydrolysis of the nitroanilide bond. Validate results with orthogonal methods (e.g., LC-MS/MS quantification of released 4-nitroaniline) .

Q. How can researchers design mechanistic studies to probe the role of the carbobenzoxy group in enzyme inhibition?

- Methodological Answer : Synthesize analogs with modified protecting groups (e.g., Boc, Fmoc) and compare inhibition kinetics (Ki values) using stopped-flow spectrophotometry. Perform molecular docking simulations (e.g., AutoDock Vina) to analyze steric/electronic interactions between the carbobenzoxy group and the enzyme active site. Validate with site-directed mutagenesis of key binding residues .

Key Considerations for Contradictory Data

- Purity vs. Activity Discrepancies : If biological activity varies between batches, re-analyze purity using HPLC-MS to detect trace impurities (e.g., deprotected lysine derivatives) that may act as competitive inhibitors .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in substitution reactions, whereas aqueous buffers favor hydrolysis. Optimize solvent choice based on reaction goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.